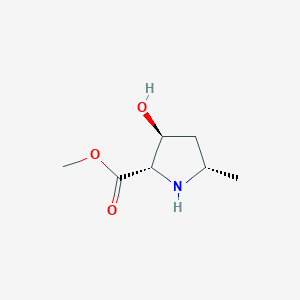

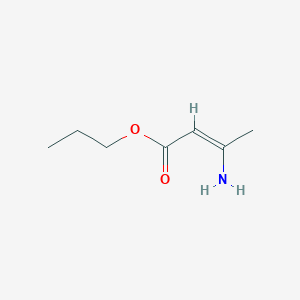

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, also known as Boc-L-tyrosine-OH, is a synthetic amino acid that has gained significant attention in the scientific community due to its unique properties. This amino acid is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis of Peptide Derivatives

Boc-2-hydroxy-L-phenylalanine is used in the synthesis of peptide derivatives. Its protected form allows for the selective deprotection and coupling of amino acids, which is crucial in the stepwise construction of peptides .

Antimicrobial Activity

Derivatives of phenylalanine, including Boc-2-hydroxy-L-phenylalanine, have been studied for their antimicrobial properties. They can be synthesized into compounds that show activity against various microbial strains, contributing to the development of new antibiotics .

Antioxidant Properties

Phenylalanine derivatives are also explored for their antioxidant capabilities. They can scavenge free radicals and have potential applications in preventing oxidative stress-related diseases .

Chelating Agents

Some phenylalanine derivatives act as chelating agents, binding to metal ions. This property is significant in the field of bioinorganic chemistry, where such compounds can be used to study metalloproteins or develop new therapies .

Enzyme Inhibition

Phenylalanine derivatives, including Boc-2-hydroxy-L-phenylalanine, have been investigated as enzyme inhibitors. They can modulate the activity of certain enzymes, which is valuable in drug development for various diseases .

Hydroxylation Studies

The compound’s hydroxylated form is of interest in biochemical studies related to amino acid hydroxylation, which is a critical post-translational modification in proteins .

Chemical Biology & Proteomics

In chemical biology, Boc-2-hydroxy-L-phenylalanine can be used to introduce modifications into peptides and proteins, aiding in proteomics studies to understand protein function and interaction .

Material Science

The unique properties of Boc-2-hydroxy-L-phenylalanine make it a candidate for the development of novel materials, especially in the context of biocompatible polymers and drug delivery systems .

properties

IUPAC Name |

(2S)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

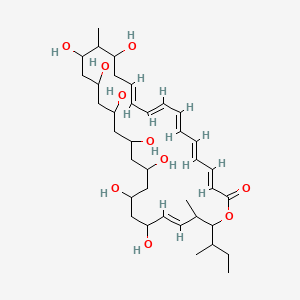

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)

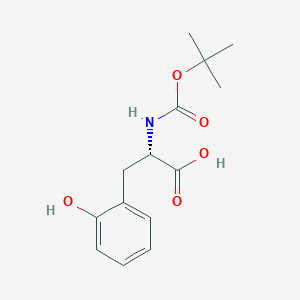

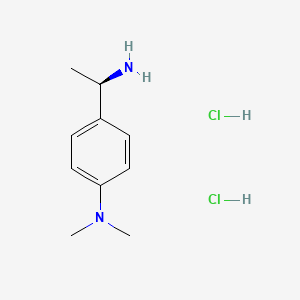

![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)